![molecular formula C8H21NO4Si B14675889 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol CAS No. 39701-18-3](/img/structure/B14675889.png)
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is a versatile organosilane compound with the molecular formula C8H21NO4Si. It is commonly used as a silane coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-aminopropyltrimethoxysilane} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient mixing to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to improve the adhesion of polymers to inorganic surfaces.
Biology: Employed in the functionalization of biomolecules and surfaces for various biological assays.
Medicine: Utilized in drug delivery systems and the development of biocompatible materials.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The amino group can interact with organic polymers, enhancing adhesion and compatibility .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine
- (3-Aminopropyl)trimethoxysilane
Uniqueness
2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol is unique due to its dual functionality, which allows it to interact with both organic and inorganic materials. This dual functionality makes it particularly valuable in applications requiring strong adhesion and compatibility between different types of materials .
Properties
CAS No. |
39701-18-3 |
|---|---|
Molecular Formula |
C8H21NO4Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(3-trimethoxysilylpropylamino)ethanol |
InChI |
InChI=1S/C8H21NO4Si/c1-11-14(12-2,13-3)8-4-5-9-6-7-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
NJHOHHVNGVUSJA-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCO)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


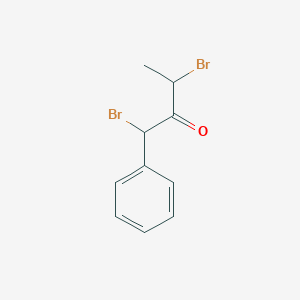


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
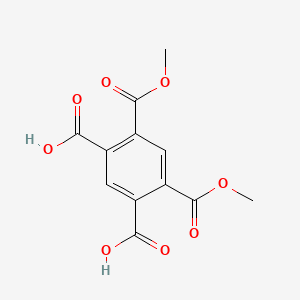

![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
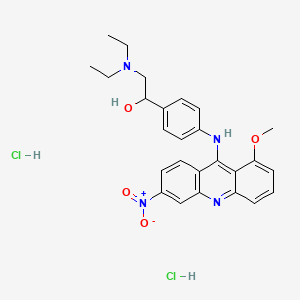
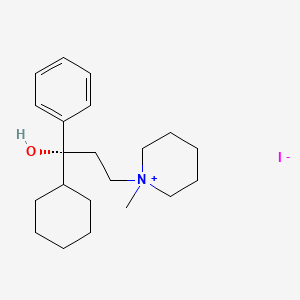
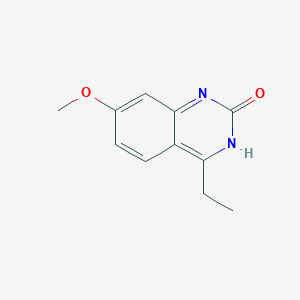
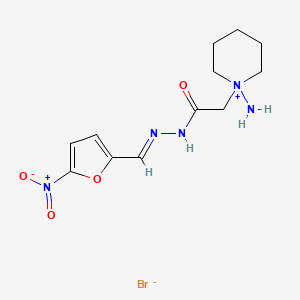
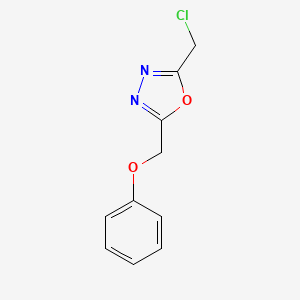
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
